molecular formula C8H11NO2 B2726465 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229189-65-3

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2726465
CAS No.: 2229189-65-3
M. Wt: 153.181
InChI Key: NAXCDDCJWXIOLF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a methoxyethyl substituent

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as toluene and a temperature range of 60-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxyethyl group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXCDDCJWXIOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC(=O)C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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